Trimethylsilyl 1-oxobutane-2-sulfonate

Description

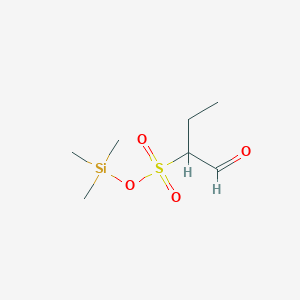

Structure

3D Structure

Properties

CAS No. |

72458-50-5 |

|---|---|

Molecular Formula |

C7H16O4SSi |

Molecular Weight |

224.35 g/mol |

IUPAC Name |

trimethylsilyl 1-oxobutane-2-sulfonate |

InChI |

InChI=1S/C7H16O4SSi/c1-5-7(6-8)12(9,10)11-13(2,3)4/h6-7H,5H2,1-4H3 |

InChI Key |

KGBQUSCCTZYBSV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)S(=O)(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Trimethylsilyl 1 Oxobutane 2 Sulfonate As a Reactive Species

Role of the Sulfonate Moiety as a Leaving Group

The sulfonate moiety is a critical functional group in organic synthesis, primarily due to its exceptional ability to function as a leaving group in nucleophilic substitution reactions. This reactivity stems from the high stability of the resulting sulfonate anion, which is the conjugate base of a strong sulfonic acid. The stability is attributed to the extensive delocalization of the negative charge across the three oxygen atoms and the sulfur atom. In the context of Trimethylsilyl (B98337) 1-oxobutane-2-sulfonate, this inherent property of the sulfonate group dictates its chemical behavior, particularly in stereoselective synthesis.

In the field of carbohydrate chemistry, achieving stereocontrol during the formation of glycosidic bonds is a paramount challenge. The use of sulfonate esters as leaving groups on the anomeric carbon of glycosyl donors has emerged as a powerful strategy to favor SN2-like mechanisms, leading to highly stereoselective glycosylation. nih.govnih.govacs.org This approach is particularly effective for the synthesis of β-glycosides, which are formed through the stereoinversion of an α-glycosyl sulfonate intermediate. nih.gov

The success of this method hinges on matching the electronic properties of the sulfonate leaving group with the reactivity of the glycosyl donor. nih.govnih.gov By generating a reactive glycosyl sulfonate donor in situ from a hemiacetal, it can directly react with a nucleophilic acceptor, such as an alkoxide, in a polar aprotic solvent. nih.govacs.org These conditions are classically known to favor the SN2 mechanism. nih.gov Unlike many traditional glycosylation methods that rely on Lewis acids and generate stereochemically labile oxocarbenium ion pairs (SN1-type mechanism), the sulfonate-mediated SN2 pathway offers a more direct route to a single stereoisomer. nih.govacs.org This strategy reduces the reliance on neighboring participating groups at the C2 position to control stereoselectivity, thus broadening the scope of applicable substrates. nih.govnih.gov

The balance between SN1 and SN2 pathways in glycosylation is delicate, and several factors influence the reactivity and stereochemical outcome. The ability to tune the leaving group capacity of the sulfonate is a key advantage. researchgate.net The reactivity of sulfonates can span several orders of magnitude, providing a tool to "match" the leaving group to the specific glycosyl donor, thereby promoting the desired SN2 displacement. acs.orgresearchgate.net

Mechanistic analysis, including kinetic isotope effect (KIE) measurements and Density Functional Theory (DFT) calculations, has confirmed that the major products in these reactions result from a concerted, stereoinvertive pathway. nih.govnih.gov For example, secondary H/D KIE values at the anomeric carbon are typically large (e.g., ~1.16), which is characteristic of an SN2-like transition state. acs.org

Furthermore, reaction conditions such as concentration can play a crucial role. In cases of imperfect selectivity, competing SN2-like glycosylation can erode the desired outcome of neighboring group-directed reactions. acs.org Studies have shown that lower reaction concentrations can favor the desired 1,2-trans selectivity by minimizing the influence of the more concentration-dependent bimolecular SN2 displacement pathway. acs.org

Table 1: Factors Influencing Stereocontrol in Sulfonate-Mediated Glycosylation

| Factor | Effect on SN2 Pathway | Impact on Stereoselectivity | Reference |

|---|---|---|---|

| Matching Donor/Leaving Group Electronics | Favors the SN2 mechanism by balancing the reactivity of the electrophilic donor and the stability of the leaving group. | High β-selectivity via stereoinversion. | nih.govacs.org |

| Strong Nucleophile (e.g., Alkoxide) | Promotes a bimolecular reaction mechanism. | Enhances the rate of the SN2 reaction, leading to improved stereoinversion. | nih.gov |

| Polar Aprotic Solvent | Solvates the cation but not the nucleophile, increasing the nucleophile's reactivity. | Favors the SN2 pathway over SN1, which is promoted by polar protic solvents. | nih.gov |

| Low Reactant Concentration | Reduces the rate of the bimolecular SN2 reaction relative to unimolecular pathways. | Can improve selectivity in neighboring group-directed glycosylations by minimizing competing SN2 side reactions. | acs.org |

Beyond nucleophilic substitution, the sulfonate group can participate in radical-mediated transformations. The sulfonyl group can be converted into sulfonyl radical intermediates, unlocking underexplored reactivity. acs.org While direct studies on Trimethylsilyl 1-oxobutane-2-sulfonate are not prevalent, the general chemistry of related compounds provides insight. For instance, N-sulfonylimines, derived from sulfonamides, can serve as precursors to sulfonyl radicals under mild photocatalytic conditions. acs.org

In other systems, arylazo sulfonates have been investigated as sources of aryl radicals upon photolysis. nih.gov The decomposition pathway of these compounds is highly dependent on the solvent. In organic solvents, visible light induces homolysis of the N–S bond to generate an aryl radical. nih.gov Conversely, in aqueous media, a photoheterolytic pathway dominates, producing a reactive aryl cation and preventing radical chemistry. nih.gov This solvent-dependent competition between radical and ionic pathways highlights the versatility of the sulfonate functionality in directing reactive intermediates.

Silyl (B83357) Ester Hydrolysis and Stability Profiles

The mechanism of sulfonate ester hydrolysis has been a subject of considerable scientific debate, with evidence supporting both concerted (SN2-like) and stepwise (addition-elimination) pathways. acs.orgnih.gov The stepwise mechanism involves the formation of a pentacoordinate sulfurane intermediate. nih.govrsc.org

Kinetic studies on the alkaline hydrolysis of a series of aryl benzenesulfonates revealed a nonlinear Brønsted plot, which was interpreted as evidence for a change in mechanism. rsc.org The plot showed a break around a leaving group pKa of 8.5. For leaving groups with pKa > 8.5 (poorer leaving groups), the Brønsted coefficient (βleaving group) was -0.97, suggesting a stepwise mechanism with a significant degree of bond cleavage in the transition state. rsc.org For pKa < 8.5 (better leaving groups), the βleaving group value was -0.27, consistent with a more concerted process or a change in the rate-determining step of a stepwise reaction. rsc.org This break was initially supported by quantum mechanics/molecular mechanics (QM/MM) calculations, suggesting that a combination of a strong nucleophile and a poor leaving group could compel a typically concerted reaction to proceed through a stepwise pathway involving a pentavalent intermediate. rsc.org

However, subsequent detailed computational studies and expanded experimental data have challenged this interpretation. acs.orgnih.gov Further computational work found no evidence for a thermodynamically stable pentacoordinate intermediate for any of the compounds studied. acs.org Additionally, when the experimental data was extended to include pyridine-based leaving groups, the nonlinear Brønsted plot was converted into a more linear, albeit scattered, correlation. acs.orgnih.gov This newer evidence suggests that a single, concerted reaction mechanism proceeding through an early transition state with minimal bond cleavage to the leaving group provides a better interpretation of the collective data. acs.orglu.se

Table 2: Kinetic Data for Alkaline Hydrolysis of Aryl Benzenesulfonates

| Leaving Group pKa Range | Observed βleaving group | Proposed Mechanism | Reference |

|---|---|---|---|

| > 8.5 | -0.97 | Stepwise (Addition-Elimination) | rsc.org |

| < 8.5 | -0.27 | Concerted or Stepwise with change in rate-determining step | rsc.org |

| Full Range (Extended Data) | Linear Correlation | Concerted (Single Transition State) | acs.orgnih.gov |

The stability of sulfonate esters is highly dependent on the nature of the esterifying group. While simple alkyl sulfonates are potent electrophiles and often too reactive, more sterically hindered groups can be used to protect sulfonic acids. nih.gov The trimethylsilyl (TMS) group is generally considered a protecting group that is labile under specific conditions, particularly acidic or fluoride-ion-mediated cleavage. Its presence in this compound would render the molecule sensitive to solvolysis in protic solvents, especially under acidic or basic conditions.

A systematic study on the stability of various sulfonate esters revealed a wide range of lability. nih.gov For example, esters like 2,2,2-trichloroethyl (TCE) and 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) sulfonates are highly unstable under basic conditions but stable to acid, whereas neopentyl (Neo) sulfonates are exceptionally stable, requiring harsh conditions for cleavage. nih.gov The TMS group is electronically similar to other alkyl groups but is significantly more susceptible to cleavage due to the high affinity of silicon for oxygen and halogens. This property is exploited in synthetic chemistry for facile deprotection. Therefore, the solvolysis susceptibility of this compound is expected to be high, particularly in comparison to more robust alkyl sulfonate esters like the neopentyl ester. This reactivity profile must be considered when designing synthetic routes involving this compound.

Mechanistic Pathways of Alpha-Carbonyl Sulfonate Transformations

The reactivity of alpha-carbonyl sulfonates, such as this compound, is governed by a variety of mechanistic pathways. These transformations are influenced by the nature of the attacking species, the presence of catalysts, and the specific reaction conditions employed. Understanding these mechanisms is crucial for controlling the outcome of reactions involving this versatile class of compounds.

Nucleophilic Attack and Electrophilic Activation in Carbonyl-Adjacent Sulfonates

The inherent polarity of the carbonyl group (C=O) renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. libretexts.org This electrophilicity is a key factor in the reactions of carbonyl-adjacent sulfonates. The presence of a sulfonate group alpha to the carbonyl can influence the reactivity of the carbonyl carbon.

Electrophilic Activation:

The reactivity of the carbonyl group can be enhanced through electrophilic activation. This is typically achieved by the addition of a Lewis acid or a protic acid. libretexts.org The acid coordinates to the carbonyl oxygen, increasing the positive charge on the carbonyl carbon and making it more susceptible to attack by nucleophiles. libretexts.orgyoutube.com This activation is a common strategy to promote reactions with weak nucleophiles. youtube.com

Nucleophilic Attack:

Once activated, or even in its ground state, the carbonyl carbon can be attacked by a variety of nucleophiles. libretexts.org The attack of a nucleophile on the carbonyl group leads to the formation of a tetrahedral intermediate. msu.edu The fate of this intermediate depends on the nature of the reactants and the reaction conditions. In the context of alpha-carbonyl sulfonates, the subsequent steps can involve the sulfonate group, leading to a range of possible products.

The general mechanism of nucleophilic addition to a carbonyl group can be summarized as follows:

Activation (optional but often crucial): A Lewis or Brønsted acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. msu.edu

Proton Transfer/Rearrangement: Subsequent proton transfers or rearrangements can occur, leading to the final product.

The table below illustrates the effect of substituents on the electrophilicity of the carbonyl carbon, a key factor in nucleophilic attack.

| Compound | Partial Charge on Carbonyl Carbon | Relative Reactivity |

| Formaldehyde | High | High |

| Acetaldehyde | Moderate | Moderate |

| Acetone | Low | Low |

This table demonstrates that as the number of electron-donating alkyl groups increases, the partial positive charge on the carbonyl carbon decreases, leading to lower reactivity towards nucleophiles. youtube.com

Studies on Beta-Sultone Intermediates in Sulfonation Reactions of Silyl Alkenes

The sulfonation of alkenes with sulfur trioxide can proceed through the formation of cyclic intermediates known as sultones. acs.org Specifically, the reaction can involve the formation of a four-membered ring containing a sulfur atom, known as a beta-sultone. dntb.gov.uadocumentsdelivered.com These intermediates are often transient but play a crucial role in determining the final product of the reaction.

In the case of silyl alkenes, the presence of the silyl group can influence the formation and subsequent reactions of the beta-sultone intermediate. The reaction of an alkene with sulfur trioxide is believed to proceed via a concerted or stepwise mechanism involving the electrophilic attack of SO3 on the double bond. This leads to a zwitterionic intermediate which can then cyclize to form the beta-sultone.

The stability and reactivity of beta-sultones can be influenced by substituents on the ring. Electron-withdrawing groups can stabilize the sultone, while other groups might promote ring-opening or rearrangement reactions. acs.org The inherent ring strain of the four-membered beta-sultone makes it a reactive species, susceptible to nucleophilic attack, which can lead to a variety of sulfonyl derivatives. acs.org

Metal-Catalyzed Mechanistic Insights for Silyl Transfer and Bond Activation Processes

Transition metal catalysis plays a pivotal role in a wide array of organic transformations, including those involving silicon-containing compounds. rsc.orgyoutube.com These catalysts can facilitate reactions by activating otherwise unreactive bonds and enabling novel reaction pathways. researchgate.netresearchgate.net In the context of silyl compounds, metal catalysts are instrumental in processes such as silyl transfer and the activation of C-Si and Si-B bonds. researchgate.netrsc.org

Silyl Transfer:

Metal-catalyzed silyl transfer reactions are important for the synthesis of organosilanes. libretexts.org Computational studies have provided significant insights into the mechanisms of these reactions. For instance, in the hydrosilylation of alkynes, a proposed mechanism involves the formation of a key ruthenacyclopropene intermediate. acs.org This mechanism helps to explain the observed regioselectivity and stereoselectivity of the reaction.

Bond Activation:

Transition metals can activate strong chemical bonds, such as C-Si bonds, which are typically unreactive. researchgate.net The mechanism of this activation can vary depending on the metal and the substrate. Common mechanistic pathways include oxidative addition, where the metal inserts into the C-Si bond, and transmetalation. rsc.org For example, the activation of the Si-B bond in silylboronic esters can occur through oxidative addition to a palladium, platinum, or gold catalyst. rsc.org

The following table summarizes different modes of metal-catalyzed bond activation relevant to silyl compounds:

| Activation Mode | Description | Metal Examples |

| Oxidative Addition | The metal center inserts into a substrate bond, increasing its oxidation state. | Pd, Pt, Au, Ni rsc.orgacs.org |

| Transmetalation | An organic group is transferred from one metal to another. | Cu rsc.org |

| Lewis Base Activation | A Lewis base coordinates to the silicon atom, enhancing its reactivity. | - |

| Photochemical Radical Processes | Light irradiation generates reactive radical species. | - rsc.org |

These mechanistic studies, often aided by computational chemistry, are crucial for the rational design of new catalysts and the optimization of reaction conditions. acs.org

Mechanistic Studies on Vinyl Triflates and their Formation from Carbonyl Compounds

Vinyl triflates are valuable synthetic intermediates, and their formation from carbonyl compounds has been the subject of detailed mechanistic investigations. acs.orgacs.org A common method for preparing vinyl triflates involves the reaction of a carbonyl compound with triflic anhydride (B1165640) in the presence of a hindered base. acs.org

NMR spectroscopy studies have revealed key details of this transformation. For linear aldehydes, the reaction proceeds through the formation of a gem-bis(triflate) intermediate. acs.org This intermediate then thermally decomposes to the vinyl triflate. The formation of the gem-bis(triflate) is favored in polar solvents like chloroform (B151607) or 1,2-dichloroethane (B1671644) and at elevated temperatures. acs.org

In the case of ketones, a gem-bis(triflate) intermediate is not typically observed spectroscopically. acs.org The reaction conditions for ketones can be more flexible, with nonpolar solvents also being effective. Elevated temperatures generally lead to good yields of the vinyl triflate in short reaction times. acs.org

The general mechanism for the formation of vinyl triflates from carbonyl compounds can be influenced by the substrate and reaction conditions, but the key steps involve the activation of the carbonyl group by triflic anhydride and subsequent elimination to form the carbon-carbon double bond of the vinyl triflate. The stereoselectivity of the reaction can often be controlled by trapping kinetically or thermodynamically formed metal enolates. acs.org

Applications in Advanced Organic Synthesis and Methodology Development

Design and Implementation of Trimethylsilyl (B98337) Sulfonate Esters as Reagents

Trimethylsilyl sulfonate esters, particularly trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), are recognized for their potent reactivity, which is harnessed in a variety of synthetic transformations. This reactivity stems from the high Lewis acidity of the silicon center and the excellent leaving group ability of the sulfonate moiety.

Silyl (B83357) sulfonates are powerful Lewis acids capable of activating a wide range of organic substrates. The high reactivity of compounds like trimethylsilyl perchlorate (B79767) and trimethylsilyl triflate has been well-documented. ysu.am These reagents can function as catalysts in reactions such as nucleoside synthesis by activating heterocyclic bases and sugars. ysu.am Their catalytic power is attributed to their ability to generate highly electrophilic species.

In low-polarity solvents, these silyl esters can generate transient, highly reactive silylium (B1239981) ion-like species ([R₃Si]⁺). These silylium ion equivalents are exceptionally strong Lewis acids that can catalyze reactions even in small amounts. researchgate.net For instance, they have been shown to catalyze Diels-Alder reactions that are otherwise sluggish. The design of novel cationic silicon-sulfur Lewis pairs has opened avenues for catalyzing challenging cycloadditions with good yields. researchgate.net The general mechanism involves the silyl sulfonate activating a substrate, making it more susceptible to nucleophilic attack, and then being regenerated in the catalytic cycle.

| Catalyst Type | Representative Reaction | Key Feature |

| Silyl Sulfonate Esters | Nucleoside Synthesis | Activation of heterocyclic bases and sugars. ysu.am |

| Cationic Silicon Catalysts | Diels-Alder Cycloaddition | Catalysis of sluggish reactions via silylium ion equivalents. researchgate.net |

| Nitrenium-Based Lewis Acids | Hydrosilylation-Deoxygenation | Tetraaryl-1,2,3-triazolium salts act as effective Lewis acid catalysts for the reduction of ketones and other functional groups. organic-chemistry.org |

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for creating stereogenic centers. This reaction typically involves the formation of a π-allylpalladium intermediate from an allylic precursor, which then undergoes nucleophilic attack. The enantioselectivity is controlled by chiral ligands attached to the palladium center.

The versatility of this reaction allows for the use of a wide array of nucleophiles and allylic electrophiles. nih.govrsc.org While direct utilization of Trimethylsilyl 1-oxobutane-2-sulfonate in this specific context is not extensively documented, the principles of the reaction allow for its conceptual application. Silyl enol ethers, for example, are common soft carbon nucleophiles in these reactions. Furthermore, the development of dual cooperative catalysis, combining a palladium catalyst with a chiral organocatalyst, has expanded the scope to include challenging substrates like silyl-substituted allyl mesylates. acs.org In such a system, the silyl group can play a crucial role in controlling regioselectivity, while the chiral organocatalyst dictates the enantioselectivity. acs.org

| Reaction Component | Role in Pd-Catalyzed AAA | Example/Finding |

| Palladium Catalyst | Forms π-allyl intermediate | Central to the catalytic cycle for allylic functionalization. rsc.org |

| Chiral Ligands | Induce enantioselectivity | Desymmetrization of meso compounds and kinetic resolution of racemic substrates. nih.gov |

| Silyl Groups | Control regioselectivity | Silyl-substituted allyl reagents can direct the outcome of the nucleophilic attack. acs.orgnih.gov |

| Nucleophile | Forms new C-C or C-X bond | Acylsilanes have been used as a new class of carbon prenucleophiles. nih.gov |

Role as Key Intermediates in Complex Molecule Synthesis

The bifunctional nature of this compound, containing both a ketone and a silyl sulfonate, makes it a valuable precursor for a range of more complex molecules, particularly those containing sulfur and silicon.

γ-Keto sulfones are highly valuable synthetic intermediates found in various bioactive molecules and are used as building blocks in organic synthesis. nih.govresearchgate.net The structure of 1-oxobutane-2-sulfonate is a direct scaffold for a γ-keto sulfone. The hydrolysis of the trimethylsilyl group in this compound would yield the corresponding sulfonic acid, which can be converted into a γ-keto sulfone through various synthetic manipulations.

Modern methods for synthesizing γ-keto sulfones include metal-free hydrosulfonylation of ynones and vinyl ketones, and three-component reactions involving cyclopropanols and sulfur dioxide sources. nih.govresearchgate.net These methods highlight the importance of generating γ-keto sulfinate intermediates, which can then be alkylated or arylated to produce the final product. researchgate.net The 1-oxobutane-2-sulfonate moiety provides a ready-made framework that can be incorporated into these synthetic strategies.

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The incorporation of silicon into these rings can significantly alter their biological and physical properties. nih.gov this compound can serve as a versatile starting material for constructing silicon-containing heterocycles. The reactive keto and silyl sulfonate groups can participate in various cyclization reactions. For example, the ketone could undergo condensation with a dinucleophile, while the sulfonate acts as a leaving group in a subsequent ring-closing step. Syntheses of silicon-containing nitrogen heterocycles, such as 1,3-azasilines, often involve the cyclization of precursors containing both a silicon electrophile (like a chlorosilane) and a nucleophilic nitrogen atom. nih.gov The trimethylsilyl group in the target compound could be modified to facilitate such cyclizations.

Beyond heterocycles containing nitrogen or oxygen, there is growing interest in all-carbon silacycles. The synthesis of these compounds often relies on reactions like ring-opening polymerization of strained cyclotrisiloxanes or intramolecular hydrosilylation. nih.govresearchgate.net The trimethylsilyl group within this compound serves as a handle for introducing silicon into a molecular framework. This silyl group could be elaborated into a more complex silane (B1218182) (e.g., a hydrosilane or vinylsilane) that could then participate in intramolecular cyclization reactions to form novel silicon-containing rings. researchgate.net For instance, the conversion of the silyl sulfonate to a vinylsilane, followed by an intramolecular reaction involving the ketone, could provide a pathway to functionalized silacycles.

Applications in the Synthesis of Ynol Ethers and Indoles

The trimethylsilyl sulfonate group, exemplified by TMSOTf, is instrumental in the synthesis of key intermediates like silyl enol ethers, which can be precursors to ynol ethers. wikipedia.orgresearchgate.net Furthermore, it has demonstrated significant utility in the functionalization of indoles. chemicalbook.com

Ynol ethers are valuable substrates in organic synthesis due to their unique reactivity. chimia.ch The synthesis of ynol ethers can be approached through various methods, including β-elimination, carbene rearrangement, and oxidation of terminal alkynes. chimia.ch One common strategy involves the formation of silyl enol ethers from ketones or aldehydes, a reaction where TMSOTf is frequently employed. researchgate.net For instance, the reaction of ketones with TMSOTf in the presence of a base like triethylamine (B128534) yields trimethylsilyl enol ethers quantitatively. researchgate.net These silyl enol ethers can then be converted to ynol ethers through further synthetic manipulations.

In the realm of indole (B1671886) synthesis and functionalization, trimethylsilyl sulfonates play a crucial role in mediating Friedel-Crafts type reactions. acs.org Indoles and their N-alkyl derivatives can undergo addition to aldehydes in the presence of TMSOTf and a trialkylamine to form 3-(1-silyloxyalkyl)indoles. acs.orgrichmond.edu This method is advantageous as it prevents the formation of bisindolyl(aryl)methanes, which are often the thermodynamic products under acidic conditions. richmond.edu The resulting silyloxyalkylated indoles can be deprotected under basic conditions using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the corresponding alcohols. richmond.edu

A variety of aldehydes, including electron-poor aromatic aldehydes and heterocyclic aldehydes, are well-tolerated in this reaction. richmond.edu The reaction conditions are typically mild, involving low temperatures (e.g., -78 °C). acs.orgrichmond.edu

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 1-Methyl-3-(phenyl(hydroxy)methyl)-1H-indole | Good |

| 4-Fluorobenzaldehyde | 3-((4-Fluorophenyl)(hydroxy)methyl)-1-methyl-1H-indole | Good |

| 2-Furaldehyde | 3-(Furan-2-yl(hydroxy)methyl)-1-methyl-1H-indole | Good |

| 2-Thiophenecarboxaldehyde | 1-Methyl-3-(thiophen-2-yl(hydroxy)methyl)-1H-indole | Good |

| Cinnamaldehyde | 1-Methyl-3-(1-hydroxy-3-phenylallyl)-1H-indole | Satisfactory |

Similarly, TMSOTf promotes the Friedel-Crafts addition of N-alkylindoles to nitrones, yielding 3-(1-(silyloxyamino)alkyl)indoles. richmond.eduacs.org This reaction also suppresses the formation of the 2:1 adduct (bisindolyl(aryl)methanes). richmond.edu The silyloxyamino group can be subsequently deprotected with TBAF to furnish the corresponding hydroxylamine. richmond.edu

Orthogonal Reactivity in Protecting Group Strategies

The trimethylsilyl (TMS) group is a cornerstone of protecting group strategies in multi-step organic synthesis, valued for its ease of introduction, stability under various conditions, and selective removal. wikipedia.org Its application is crucial in the synthesis of complex molecules where multiple reactive functional groups are present.

Strategic Use of Trimethylsilyl Groups in Multi-Step Syntheses

In the synthesis of complex molecules, such as natural products, orthogonal protecting groups are essential. bham.ac.uk These are groups that can be selectively removed in any order without affecting other protecting groups. bham.ac.uk The trimethylsilyl group, often in the form of a trimethylsilyl ether, fits well into such strategies. For instance, in oligosaccharide synthesis, different silyl ethers with varying steric bulk and electronic properties can be used to protect various hydroxyl groups. acs.org

The stability of silyl ethers is influenced by steric and electronic factors. Generally, the stability towards hydrolysis increases with the steric bulk of the substituents on the silicon atom. harvard.edu This allows for the selective deprotection of different silyl ethers. For example, a less sterically hindered silyl ether can be removed while a more hindered one remains intact.

| Silyl Group | Relative Stability |

|---|---|

| Trimethylsilyl (TMS) | Least Stable |

| Triethylsilyl (TES) | More Stable than TMS |

| tert-Butyldimethylsilyl (TBS/TBDMS) | More Stable than TES |

| Triisopropylsilyl (TIPS) | More Stable than TBS |

| tert-Butyldiphenylsilyl (TBDPS) | Most Stable |

This differential stability allows for a strategic, stepwise deprotection sequence in a multi-step synthesis. A common strategy involves using a labile TMS group for temporary protection, while a more robust silyl group like TBDMS or TIPS is used for more permanent protection.

Selective Transformations and Cleavage of Trimethylsilyl Ethers and Esters

The selective cleavage of trimethylsilyl ethers and esters is a well-established and critical aspect of their use as protecting groups. A variety of reagents and conditions have been developed to achieve chemoselective deprotection.

Fluoride-based reagents are the most common for cleaving silicon-oxygen bonds due to the high affinity of silicon for fluorine. gelest.com Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose. wikipedia.org However, cleavage with fluoride can sometimes lead to poor selectivity if multiple silyl groups are present.

Acidic conditions can also be employed for the deprotection of silyl ethers. The rate of acidic hydrolysis is highly dependent on the steric hindrance around the silicon atom. gelest.com For instance, a primary TES ether can be selectively deprotected in the presence of a secondary TES ether using diisobutylalane (DIBAL-H). gelest.com

Recent methods have focused on developing milder and more selective deprotection protocols. For example, catalytic quantities of trimethylsilyl bromide (TMSBr) in methanol (B129727) can chemoselectively cleave a range of alkyl silyl ethers (like TBS, TIPS, and TBDPS) in the presence of aryl silyl ethers. rsc.org This method is efficient and avoids the use of hazardous reagents like HF.

Selective deprotection can also be achieved in the presence of other acid-sensitive protecting groups. For example, an efficient method for the deprotection of triethylsilyl (TES) ethers using formic acid in methanol has been developed, which leaves tert-butyldimethylsilyl (TBDMS) ethers unaffected. nih.gov

| Reagent | Selectivity | Reference |

|---|---|---|

| HF-Pyridine | Selective deprotection of silyl ethers | gelest.com |

| Tetrabutylammonium fluoride (TBAF) | General cleavage of Si-O bonds | wikipedia.org |

| Trimethylsilyl bromide (TMSBr) in Methanol | Cleavage of alkyl silyl ethers in the presence of aryl silyl ethers | rsc.org |

| Formic acid in Methanol | Deprotection of TES ethers in the presence of TBDMS ethers | nih.gov |

| Diisobutylalane (DIBAL-H) | Deprotection of primary TES ethers in the presence of secondary TES ethers | gelest.com |

The strategic choice of both the silyl protecting group and the deprotection method allows for precise control over the synthetic route, enabling the construction of highly complex and functionalized molecules. bham.ac.uk

Computational and Theoretical Insights into Trimethylsilyl 1 Oxobutane 2 Sulfonate Chemistry

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanics (QM) is fundamental to understanding how and why chemical reactions occur. By solving approximations of the Schrödinger equation, QM methods can map out entire potential energy surfaces for a reaction, identifying the low-energy paths that molecules are most likely to follow. This includes characterizing the structures and energies of reactants, products, short-lived reactive intermediates, and the transition states that connect them.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com It is particularly well-suited for investigating the mechanisms of reactions involving sulfonate esters. researchgate.netunad.edu.co For Trimethylsilyl (B98337) 1-oxobutane-2-sulfonate, DFT calculations can be employed to explore various potential reaction pathways, such as nucleophilic substitution at the sulfur atom or at the silicon atom.

Researchers use DFT to locate and characterize the geometry of transition states (TS), which represent the maximum energy point along a reaction coordinate. tandfonline.com The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a critical factor determining the reaction rate. For sulfonate esters, mechanistic debates often center on whether a reaction proceeds through a concerted (single transition state) or a stepwise (involving a reactive intermediate) pathway. acs.org

For example, in a hypothetical nucleophilic attack on the sulfur atom of Trimethylsilyl 1-oxobutane-2-sulfonate, DFT could be used to model both a concerted SN2-like mechanism and a stepwise mechanism involving a pentacoordinate sulfur intermediate. acs.org Functionals like B3LYP or M06-2X, combined with appropriate basis sets such as 6-31+G(d,p) or aug-cc-pVTZ, are commonly used for such investigations. researchgate.netresearchgate.net The calculations would yield the geometries of all stationary points and their relative energies, allowing for a comparison of the kinetic feasibility of each pathway.

| Reaction Pathway | Attacked Atom | Calculated Activation Energy (ΔE‡) in Gas Phase | Calculated Activation Energy (ΔE‡) in Water (PCM) |

|---|---|---|---|

| Concerted (SN2-like) | Sulfur | 22.5 | 18.9 |

| Stepwise (via Pentacoordinate Intermediate) | Sulfur | 28.1 | 24.3 |

| Concerted (SN2-like) | Silicon | 19.8 | 16.5 |

This table presents illustrative data typical of DFT calculations on related systems. The inclusion of a polarizable continuum model (PCM) for water demonstrates the significant influence of solvent on reaction barriers.

While gas-phase DFT calculations are invaluable, reactions are typically carried out in solution or within complex biological systems. The explicit interaction with the environment can profoundly influence reaction mechanisms and energetics. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are designed to address this complexity. mdpi.comunc.edu

In a QM/MM simulation, the system is partitioned into two regions. The chemically active part, such as the this compound molecule and the attacking nucleophile, is treated with a high-level QM method (the "QM region"). unc.edu The remainder of the system, such as the surrounding solvent molecules or the protein scaffold of an enzyme, is treated with a computationally less expensive Molecular Mechanics (MM) force field (the "MM region"). researchgate.net This approach allows for the accurate modeling of electronic changes in the reacting species while still accounting for the steric and electrostatic effects of the environment. researchgate.net

For this compound, a QM/MM study could model its hydrolysis in a box of explicit water molecules. The silyl (B83357) sulfonate and a few key water molecules directly involved in the bond-breaking and bond-forming processes would constitute the QM region, while the bulk water would be the MM region. This methodology provides a more realistic description of solvation effects compared to implicit solvent models and can capture specific hydrogen-bonding interactions that may stabilize or destabilize transition states. researchgate.net

Molecular Structure and Electronic Properties Analysis

Before investigating reactivity, a thorough understanding of the molecule's ground-state properties is essential. Computational methods can determine the three-dimensional structure, conformational preferences, and the distribution of electrons within this compound.

The first step in a computational study is typically a geometry optimization, where the algorithm seeks the arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.com For sulfonate esters, methods like DFT (e.g., B3LYP) or Møller–Plesset perturbation theory (MP2) with basis sets like 6-311++G(d,p) are commonly used to obtain reliable structures. koreascience.kryoutube.com

This compound has several rotatable bonds, leading to multiple possible conformers. A conformational analysis would be performed to identify the most stable (lowest energy) structures. This involves systematically rotating key bonds and performing a geometry optimization from each starting point. The relative energies of the resulting conformers indicate their population at a given temperature. This information is crucial, as the reactivity of a molecule can depend on its preferred conformation.

| Parameter | Value |

|---|---|

| S-O(ester) Bond Length | 1.61 Å |

| S=O Bond Length (average) | 1.45 Å |

| Si-O(ester) Bond Length | 1.68 Å |

| O-S-C Bond Angle | 103.5° |

| S-O-Si Bond Angle | 128.9° |

| O=S=O Bond Angle | 121.0° |

This table provides representative bond lengths and angles that would be expected from a geometry optimization of a silyl sulfonate, highlighting the key structural features around the sulfonate and silyl ether core.

Once an optimized geometry is obtained, DFT calculations can provide a wealth of information about the electronic structure. Reactivity descriptors derived from the molecular orbitals and the electron density can help rationalize the chemical behavior of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the LUMO indicates the molecule's ability to accept electrons, and its location highlights the most likely sites for nucleophilic attack. For an electrophile like a sulfonate ester, the LUMO is often localized around the sulfur atom. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (red) are electron-rich and prone to electrophilic attack. For this compound, positive potential would be expected around the sulfur and silicon atoms.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom. These charges provide a quantitative measure of the electron distribution, identifying the most electrophilic and nucleophilic centers in the molecule.

| Descriptor | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates ionization potential |

| LUMO Energy | -0.9 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability |

| NBO Charge on Sulfur (S) | +1.85 | Highly electrophilic center |

| NBO Charge on Silicon (Si) | +1.40 | Secondary electrophilic center |

This table illustrates how calculated electronic descriptors provide quantitative insight into the molecule's potential reactivity.

Predicting and Rationalizing Reactivity Patterns

The ultimate goal of these computational studies is to build a predictive model of chemical reactivity. nih.gov By integrating the insights from mechanistic studies and electronic structure analysis, a comprehensive picture of the chemical behavior of this compound can be formed.

For instance, the DFT calculations of reaction pathways (Section 5.1.1) might show that the activation barrier for nucleophilic attack at the silicon atom is significantly lower than at the sulfur atom. This would lead to the prediction that reactions with nucleophiles are more likely to result in cleavage of the Si-O bond rather than the S-O bond. This prediction can be rationalized by examining the electronic structure (Section 5.2.2). If the LUMO has significant density on both the silicon and sulfur atoms, but the silicon center is less sterically hindered, it might represent the kinetically preferred site of attack.

Furthermore, computational models can rationalize the effects of substituents. By systematically modifying the structure of this compound in silico (e.g., changing the butyl group to other alkyl groups) and recalculating the reactivity descriptors and activation energies, one can predict how these structural changes will modulate the compound's reactivity. This predictive capability is invaluable for designing molecules with specific chemical properties and for understanding structure-reactivity relationships in the broader class of silyl sulfonate esters. acs.org

Brønsted Correlation Analysis for Sulfonate Transfer Reactions

Brønsted correlation analysis is a powerful tool in physical organic chemistry for investigating reaction mechanisms. It relates the logarithm of a reaction rate constant (log k) or equilibrium constant (log K) to the logarithm of the acid or base dissociation constant (pKa) of a series of related catalysts or reactants. For the sulfonate transfer reactions involving this compound, a hypothetical Brønsted plot could be constructed by studying the rate of transfer of the sulfonate group to a series of nucleophiles of varying basicity.

The general form of the Brønsted equation is:

log k = α * pKa + C

or for a reaction involving a base catalyst:

log k = -β * pKb + C

Where:

k is the rate constant.

Ka or Kb is the acid or base dissociation constant.

α and β are the Brønsted coefficients, which indicate the sensitivity of the reaction to the acidity or basicity of the catalyst or reactant. The value of α and β ranges from 0 to 1.

A linear Brønsted plot (a linear relationship between log k and pKa) suggests a common reaction mechanism across the series of reactants. The magnitude of the Brønsted coefficient (α or β) provides insight into the transition state structure. For a sulfonate transfer reaction, a large β value (close to 1) would imply a transition state where the bond between the nucleophile and the sulfonyl sulfur is substantially formed, and the S-O(Si) bond is significantly broken, leading to a product-like transition state with significant charge development on the nucleophile. Conversely, a small β value (close to 0) would indicate a reactant-like transition state with minimal bond formation.

Table 1: Hypothetical Brønsted Correlation Data for Sulfonate Transfer

| Nucleophile | pKa of Conjugate Acid | log k (relative rate) |

| Pyridine | 5.25 | 1.00 |

| 4-Methylpyridine | 6.02 | 1.35 |

| 4-Methoxypyridine | 6.58 | 1.62 |

| 4-(Dimethylamino)pyridine | 9.70 | 2.85 |

This hypothetical data illustrates that as the basicity of the nucleophile increases (higher pKa), the rate of the sulfonate transfer reaction is expected to increase. A plot of this data would yield a Brønsted coefficient, providing insight into the charge distribution and bonding at the transition state.

Spectroscopic-Computational Correlations (e.g., 29Si-NMR chemical shifts for Acidity Estimation)

A powerful approach for estimating the acidity of the parent sulfonic acid, and by extension, the reactivity of its silyl ester, is through the correlation of experimentally measured 29Si-NMR chemical shifts with computed parameters or with the known acidity of related compounds. The 29Si nucleus is sensitive to its electronic environment, and its chemical shift (δ29Si) can be a good indicator of the electron-withdrawing strength of the groups attached to the silicon atom.

For trimethylsilyl esters of sulfonic acids (RSO3SiMe3), the 29Si-NMR chemical shift is influenced by the nature of the R group. A more electron-withdrawing R group leads to a stronger parent sulfonic acid (lower pKa). This increased acidity corresponds to a greater polarization of the O-Si bond, which in turn affects the electronic shielding around the silicon nucleus, typically causing a downfield shift in the 29Si-NMR spectrum.

Research has established linear correlations between the 29Si-NMR chemical shifts of trimethylsilyl sulfonates and the pKa values of the corresponding sulfonic acids. researchgate.net These correlations can be used to estimate the acidity of new or uncharacterized sulfonic acids.

For instance, a general trend has been observed where stronger acids result in a more downfield 29Si chemical shift in their trimethylsilyl esters. This is because the oxygen atom becomes more electronegative when bonded to a strongly electron-withdrawing sulfonyl group, leading to deshielding of the silicon nucleus.

Table 2: Correlation of 29Si-NMR Chemical Shifts of Trimethylsilyl Sulfonates with Parent Acid Strength

| Sulfonic Acid (RSO3H) | R Group | pKa (approx.) | δ29Si of RSO3SiMe3 (ppm) |

| Methanesulfonic acid | CH3 | -1.9 | ~33 |

| Trifluoromethanesulfonic acid | CF3 | -14 | ~47 |

| Perfluorobutanesulfonic acid | C4F9 | -18 | ~49 |

Data compiled from analogous compounds in the literature. researchgate.net

Based on these correlations, one could predict the approximate acidity of 1-oxobutane-2-sulfonic acid by synthesizing its trimethylsilyl ester, this compound, and measuring its 29Si-NMR chemical shift. The presence of the oxo group at the 1-position is expected to be electron-withdrawing, suggesting that 1-oxobutane-2-sulfonic acid would be a relatively strong acid. Its 29Si-NMR chemical shift would likely fall in a region that reflects this strength, providing a quantitative estimate of its pKa through established correlation equations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical 29Si-NMR chemical shifts, further refining the understanding of the structure-property relationships. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should Trimethylsilyl (B98337) 1-oxobutane-2-sulfonate be successfully crystallized, single-crystal X-ray diffraction would provide a wealth of structural information. This analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. rsc.org The geometry around the sulfur and silicon atoms is expected to be tetrahedral. Analysis of related sulfonate ester crystal structures provides expected values for key geometric parameters. researchgate.net

| Bond | Typical Length (Å) |

|---|---|

| S=O | 1.42 - 1.45 |

| S-O (ester) | 1.57 - 1.61 |

| S-C | 1.75 - 1.79 |

| Si-O | 1.63 - 1.67 |

| Si-C | 1.84 - 1.88 |

The data would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the trimethylsilyl group relative to the sulfonate moiety and the conformation of the butanoyl chain.

The crystal packing reveals how molecules interact with each other in the solid state. While Trimethylsilyl 1-oxobutane-2-sulfonate lacks strong hydrogen bond donors, the oxygen atoms of the sulfonate and carbonyl groups are effective hydrogen bond acceptors. The analysis could reveal weak C-H···O intermolecular interactions that dictate the packing arrangement. researchgate.net Furthermore, intramolecular interactions influencing the molecule's conformation could also be identified.

Mass Spectrometry-Based Techniques for Reaction Monitoring and Product Analysis in Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, making it invaluable for confirming molecular weight and probing molecular structure through fragmentation analysis. purdue.edu

For this compound (C₇H₁₆O₄SSi), the exact molecular weight can be calculated, and high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Calculated Exact Mass: 224.0539 g/mol

Soft ionization techniques like Electrospray Ionization (ESI-MS) would likely detect the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net Tandem mass spectrometry (MS/MS) experiments would involve selecting a parent ion and inducing fragmentation to produce a characteristic pattern of daughter ions. Expected fragmentation pathways could include:

Cleavage of the Si-O bond, leading to the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73.

Loss of the entire trimethylsilyl group.

Fragmentation of the butanoyl chain.

In mechanistic studies, MS is a powerful tool for reaction monitoring. purdue.edu By coupling a liquid chromatography system to the mass spectrometer (LC-MS), samples can be taken from a reaction mixture at various time points to identify and quantify reactants, intermediates, products, and byproducts. nih.gov This provides detailed kinetic profiles and can help identify transient species that are not observable by NMR, offering crucial insights into the reaction mechanism. lookchem.com

Kinetic and Spectroscopic Methods for Mechanistic Rate Studies

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by identifying the rate-determining step. libretexts.org It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. wikipedia.org The most common application is the substitution of hydrogen (H) with deuterium (B1214612) (D).

The basis of the KIE is the difference in zero-point vibrational energy between a C-H bond and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. princeton.edu If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a significant difference in the reaction rate will be observed. libretexts.org This is known as a primary KIE, and the ratio of the rate constants (kH/kD) is typically greater than 1. princeton.edu For C-H bond cleavage, kH/kD values can be as high as 7-8 at room temperature. libretexts.orgepfl.ch If no significant rate change is observed (kH/kD ≈ 1), it implies that the bond to the isotope is not broken in the rate-determining step. princeton.edu

In a hypothetical study of a reaction involving this compound, such as an elimination reaction where a proton is abstracted, KIE measurements would be crucial. By synthesizing a deuterated analogue of the starting material and comparing its reaction rate to the non-deuterated version, one could determine if C-H bond cleavage is the rate-limiting event.

Table 2: Representative Data from a Hypothetical KIE Experiment

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |

|---|---|---|---|

| Non-deuterated Substrate | 2.4 x 10⁻⁴ | 6.8 | C-H bond breaking is involved. |

Note: The data in this table is for illustrative purposes.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. Since many chemical reactions can proceed through radical pathways, EPR is a vital tool for providing direct evidence of the existence of these highly reactive intermediates.

If a reaction involving this compound were suspected to proceed via a radical mechanism, EPR spectroscopy would be the definitive method for investigation. The EPR spectrum provides information about the electronic environment of the unpaired electron, including its g-factor and hyperfine coupling constants, which arise from the interaction of the electron spin with nearby magnetic nuclei. These parameters can help identify the specific radical species.

Many radical intermediates are short-lived and exist at very low steady-state concentrations, making them difficult to detect directly. In such cases, a technique called spin trapping is used. nih.gov A "spin trap," such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), is added to the reaction mixture. This molecule reacts rapidly with the transient radical to form a much more stable radical adduct, which can accumulate to a concentration detectable by EPR. nih.gov The hyperfine coupling constants of the resulting spin adduct can then be used to identify the original, short-lived radical. The detection of sulfur-centered radicals, for instance, is a well-established application of EPR spectroscopy. researchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.